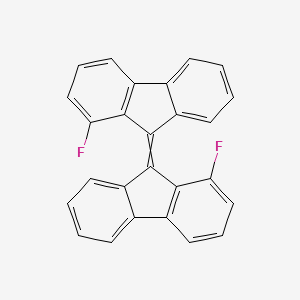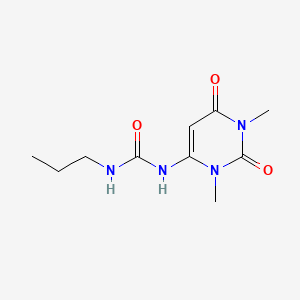
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene typically involves multi-step organic reactions. The process often starts with the preparation of fluorene derivatives, followed by the introduction of fluorine atoms through halogenation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a wide range of functionalized fluorene compounds.
Scientific Research Applications
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various substrates. Pathways involved in its mechanism of action include:
Molecular Binding: The compound can bind to specific proteins or enzymes, altering their activity.
Electron Transfer: Its structure allows for efficient electron transfer, which is crucial in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Fluorene: A simpler compound with a similar core structure but lacking the additional fluorine atoms.
9-Fluorenone: An oxidized derivative of fluorene with different chemical properties.
1,2-Difluorobenzene: A compound with two fluorine atoms on a benzene ring, offering a simpler comparison.
Uniqueness
1-Fluoro-9-(1-fluoro-9H-fluoren-9-ylidene)-9H-fluorene stands out due to its multiple fluorine atoms and complex aromatic structure
Properties
CAS No. |
36323-50-9 |
|---|---|
Molecular Formula |
C26H14F2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-fluoro-9-(1-fluorofluoren-9-ylidene)fluorene |
InChI |
InChI=1S/C26H14F2/c27-21-13-5-11-17-15-7-1-3-9-19(15)25(23(17)21)26-20-10-4-2-8-16(20)18-12-6-14-22(28)24(18)26/h1-14H |
InChI Key |
QNNQSGAHWIIUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=C4C5=CC=CC=C5C6=C4C(=CC=C6)F)C(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)

![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)



![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)

